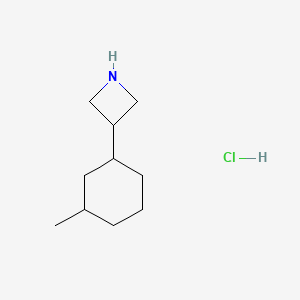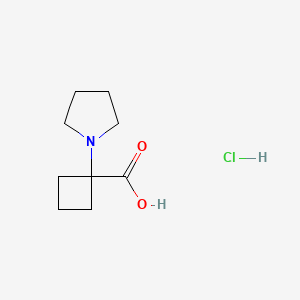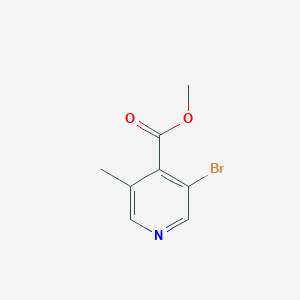
3-(3-Methylcyclohexyl)azetidine hydrochloride
Descripción general
Descripción
3-(3-Methylcyclohexyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2059935-41-8 . It has a molecular weight of 189.73 and its molecular formula is C10H20ClN. It is typically available in powder form .
Synthesis Analysis
The synthesis of azetidines, which includes 3-(3-Methylcyclohexyl)azetidine hydrochloride, has been a topic of interest in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of 3-(3-Methylcyclohexyl)azetidine hydrochloride is based on its molecular formula, C10H20ClN. The compound has a molecular weight of 189.73 .Chemical Reactions Analysis
Azetidines, including 3-(3-Methylcyclohexyl)azetidine hydrochloride, have unique reactivity due to their considerable ring strain . This allows for a variety of chemical reactions to occur under appropriate conditions .Physical And Chemical Properties Analysis
3-(3-Methylcyclohexyl)azetidine hydrochloride is a powder with a molecular weight of 189.73 . It has a CAS Number of 2059935-41-8 and a molecular formula of C10H20ClN.Aplicaciones Científicas De Investigación
Organic Synthesis
3-(3-Methylcyclohexyl)azetidine hydrochloride: is a valuable building block in organic synthesis. Its structure allows for the introduction of the azetidine ring into more complex molecules, which can be beneficial in synthesizing novel organic compounds. The azetidine ring is known for its ring strain and unique reactivity, making it a target for synthesizing bioactive molecules .
Medicinal Chemistry
In medicinal chemistry, 3-(3-Methylcyclohexyl)azetidine hydrochloride can be used to develop new pharmacophores. The azetidine moiety is present in several bioactive compounds and can act as a conformational lock in drug design, potentially leading to compounds with high specificity and affinity for biological targets .
Material Science
This compound’s robustness under various conditions makes it suitable for material science research. It could be used in the development of new polymers or coatings that require a stable heterocyclic component to enhance their properties, such as thermal stability or chemical resistance .
Catalysis
3-(3-Methylcyclohexyl)azetidine hydrochloride: may serve as a ligand or a structural motif in catalysts used for organic transformations. Its unique structure could influence the selectivity and efficiency of catalytic processes, especially in asymmetric synthesis .
Agrochemical Research
The azetidine ring is a feature in some agrochemicals. Therefore, 3-(3-Methylcyclohexyl)azetidine hydrochloride could be explored for its potential use in developing new herbicides, pesticides, or fungicides. Its incorporation into agrochemicals could lead to products with novel modes of action against pests and weeds .
Bioconjugation
This compound could be used in bioconjugation techniques where it is attached to biomolecules like proteins or nucleic acids. This can be particularly useful in the field of targeted drug delivery, where the azetidine ring might help in the controlled release of therapeutics .
Safety and Hazards
Direcciones Futuras
Azetidines, including 3-(3-Methylcyclohexyl)azetidine hydrochloride, have been the focus of recent advances in the field of organic synthesis and medicinal chemistry . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Propiedades
IUPAC Name |
3-(3-methylcyclohexyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h8-11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHGZIGUJAAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylcyclohexyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)


![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)

![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)




![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)